2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

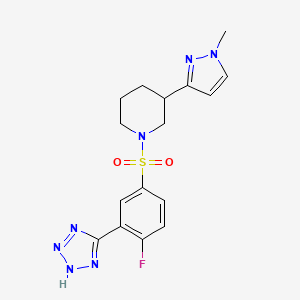

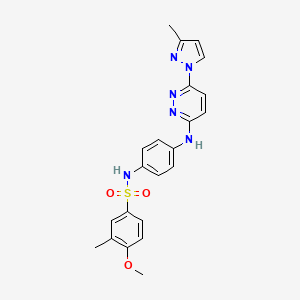

“2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol” is a compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . The compound has a molecular formula of C15H19N3O and a molecular weight of 257.337.

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The specific synthesis process for “2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol” is not mentioned in the available resources.Molecular Structure Analysis

The molecular structure of “2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol” consists of a quinoxaline ring attached to a piperidine ring through an ethan-1-ol linker. More detailed structural analysis is not available in the current resources.科学的研究の応用

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives, including our compound of interest, have shown promise in inhibiting cancer cell growth. Researchers have explored their effects on various cancer types, such as breast, lung, and colon cancer. Mechanisms include interference with cell cycle progression and induction of apoptosis .

Anti-Microbial Activity

The quinoxaline moiety exhibits antibacterial and antifungal properties. Researchers have investigated its potential against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These compounds could serve as novel antimicrobial agents .

Anti-Convulsant Activity

Studies have explored the role of quinoxaline derivatives in managing epilepsy and related disorders. Their ability to modulate neuronal excitability and prevent seizures is of interest .

Anti-Tuberculosis Activity

Quinoxalines have been evaluated for their anti-tubercular effects. These compounds may offer an alternative approach to combat drug-resistant tuberculosis strains .

Anti-Malarial Activity

Researchers have investigated quinoxaline derivatives as potential anti-malarial agents. Their mode of action involves disrupting the parasite’s metabolic pathways .

Anti-Leishmanial Activity

Leishmaniasis, caused by protozoan parasites, remains a global health concern. Quinoxaline derivatives have demonstrated activity against Leishmania species, making them candidates for further exploration .

Anti-HIV Activity

While not yet fully established, some quinoxaline derivatives have shown inhibitory effects against HIV replication. Their potential as adjuncts to existing anti-retroviral therapies warrants further investigation .

Anti-Inflammatory Activity

Quinoxalines possess anti-inflammatory properties, which could be valuable in managing inflammatory diseases. These compounds modulate cytokine production and immune responses .

将来の方向性

特性

IUPAC Name |

2-(1-quinoxalin-2-ylpiperidin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-10-8-12-5-3-4-9-18(12)15-11-16-13-6-1-2-7-14(13)17-15/h1-2,6-7,11-12,19H,3-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTAWXQKALDNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCO)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766558.png)

![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)

![2-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B2766561.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)

![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766577.png)